molecular formula C12H14FN3S B4078132 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4078132
M. Wt: 251.33 g/mol
InChI Key: YNILMJHJRRZXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as BFTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes or proteins. 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the growth of various microorganisms and cancer cells, suggesting that it may interfere with essential cellular processes.
Biochemical and Physiological Effects:
4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also stable under a range of conditions, making it suitable for various experiments. However, 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations, including its solubility in water, which can make it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for research on 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione's potential as a corrosion inhibitor and as a material for organic electronic devices also warrants further investigation. Additionally, the mechanism of action of 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione needs to be elucidated to better understand its biological effects.

Scientific Research Applications

4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and anticancer properties. 4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential use as a corrosion inhibitor and as a material for organic electronic devices.

properties

IUPAC Name

4-butyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3S/c1-2-3-8-16-11(14-15-12(16)17)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNILMJHJRRZXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
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4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
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4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
Reactant of Route 6
4-butyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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